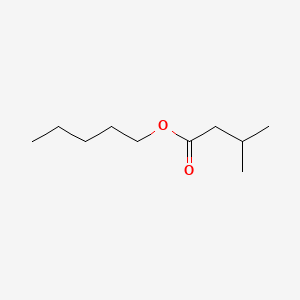

Pentyl isovalerate

Description

Pentyl 3-methylbutanoate has been reported in Humulus lupulus and Capsicum annuum with data available.

Properties

IUPAC Name |

pentyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-12-10(11)8-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURFFFCYNQXLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067093 | |

| Record name | Butanoic acid, 3-methyl-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

169.00 to 170.00 °C. @ 760.00 mm Hg | |

| Record name | Pentyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25415-62-7 | |

| Record name | Amyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25415-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl isovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentyl isovalerate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E28KFH7P99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Pentyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl isovalerate, also known as amyl isovalerate, is an organic ester recognized for its characteristic fruity aroma, reminiscent of apples.[1][2] This colorless liquid is formed from the reaction of amyl alcohol and isovaleric acid.[3] It has significant applications in the flavor and fragrance industries and also serves as a solvent and plasticizer in various industrial settings.[1][2] This document provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and visual representations of key chemical processes.

Physicochemical Properties of this compound

The quantitative physicochemical data for this compound are summarized in the table below, providing a consolidated reference for its key properties.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₂₀O₂ | |

| Molecular Weight | 172.26 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Fruity, apple-like | |

| Boiling Point | 169-170 °C | @ 760 mm Hg[4] |

| 78-80 °C | [5] | |

| Density | 0.858 g/mL | @ 20 °C[6] |

| Refractive Index | 1.414 | @ 20 °C (n20/D)[6] |

| Vapor Pressure | 0.413 mmHg | @ 25 °C (estimated)[4] |

| Flash Point | 160 °F (71.11 °C) | Closed Cup (TCC)[4] |

| Solubility | Insoluble | In water[7] |

| Soluble | In alcohol and most fixed oils[7] | |

| Slightly soluble | In propylene (B89431) glycol[7] | |

| Water Solubility | 38.59 mg/L | @ 25 °C (estimated)[4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[8]

Materials:

-

Pentyl alcohol (Amyl alcohol)

-

Isovaleric acid (3-methylbutanoic acid)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst[8]

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)[6]

-

Distilled water

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath[8]

-

Separatory funnel

-

Distillation apparatus[8]

-

Glassware for measurements and transfers

Procedure:

-

Reaction Setup: In a round-bottom flask, combine pentyl alcohol and an excess of isovaleric acid.[8] While stirring, cautiously add a catalytic amount of concentrated sulfuric acid.[8]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle or sand bath.[8] Allow the reaction to reflux for approximately 1-2 hours to drive the equilibrium towards the formation of the ester.[9]

-

Cooling and Extraction: After the reflux period, allow the mixture to cool to room temperature.[8] Transfer the cooled mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with distilled water to remove the majority of the unreacted alcohol and sulfuric acid.[8]

-

Next, wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide evolution will be observed; vent the separatory funnel frequently.[6]

-

Finally, wash with brine to remove any residual dissolved water.[6]

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate to remove any remaining water.

-

Purification: Decant or filter the dried organic layer into a distillation flask. Purify the this compound by simple or fractional distillation, collecting the fraction that distills at the expected boiling point of the ester.[8]

Determination of Physicochemical Properties

1. Boiling Point Determination (Distillation Method)

The boiling point can be accurately measured during the purification of the synthesized ester.

Procedure:

-

Assemble a simple distillation apparatus with the crude this compound in the distilling flask.[10]

-

Place a thermometer correctly within the distillation head, ensuring the top of the thermometer bulb is slightly below the side arm leading to the condenser.[11]

-

Heat the flask gently.[11]

-

Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point of the substance at the recorded atmospheric pressure.[12]

2. Density Determination (ASTM D4052)

The density of liquid samples like this compound can be precisely determined using a digital density meter according to the ASTM D4052 standard test method.[1][2][3][13][14]

Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into an oscillating U-tube.[2] The change in the oscillating frequency of the tube caused by the mass of the sample is used, in conjunction with calibration data, to determine the density of the sample.[2]

Procedure Outline:

-

Calibrate the digital density meter with reference standards (e.g., dry air and pure water).[2]

-

Ensure the sample is free of air bubbles.[3]

-

Inject the this compound sample into the oscillating tube of the density meter.[2]

-

Allow the temperature of the sample cell to stabilize at the desired temperature (e.g., 20°C).

-

The instrument will measure the oscillation period and calculate the density, which is then displayed.

3. Refractive Index Determination

The refractive index is a characteristic property of a liquid and can be measured using a refractometer.[15]

Procedure:

-

Ensure the prism of the refractometer is clean.[15]

-

Calibrate the instrument using a standard liquid with a known refractive index.

-

Place a few drops of this compound onto the lower prism and close the prism assembly.[15]

-

Adjust the light source and focus the instrument until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[16]

-

Read the refractive index value from the scale.[16]

-

Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[15] If necessary, apply a temperature correction to report the value at a standard temperature (e.g., 20°C).[15]

Visualizations

Caption: Fischer Esterification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. ASTM D4052 - eralytics [eralytics.com]

- 2. psgraw.com [psgraw.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. amyl isovalerate, 25415-62-7 [thegoodscentscompany.com]

- 5. labsolu.ca [labsolu.ca]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Isoamyl isovalerate | C10H20O2 | CID 12613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. csub.edu [csub.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. environmental-expert.com [environmental-expert.com]

- 14. store.astm.org [store.astm.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. davjalandhar.com [davjalandhar.com]

Pentyl isovalerate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pentyl isovalerate, a significant ester in the fragrance, flavor, and pharmaceutical industries. This document outlines its fundamental chemical properties, synthesis, analytical methods, and safety information, presenting data in a clear and accessible format for scientific and research applications.

Core Chemical Identifiers and Properties

This compound, also known as amyl isovalerate or pentyl 3-methylbutanoate, is an organic ester characterized by its fruity aroma, often reminiscent of apples or pineapples.[1][2] Its fundamental chemical identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 25415-62-7 | [1][2][3][4] |

| Molecular Formula | C10H20O2 | [1][2][3] |

| Molecular Weight | 172.26 g/mol | [1][3] |

| Density | 0.858 g/mL at 20 °C | [5] |

| Boiling Point | 195.7 ± 8.0 °C (Predicted) | [2] |

| Flash Point | 69 °C | [2] |

| Refractive Index | n20/D 1.414 | [5] |

| LogP | 3.686 (est) | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of isovaleric acid and pentan-1-ol, utilizing an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for the synthesis of this compound based on the well-established Fischer esterification method.

Materials:

-

Isovaleric acid (3-methylbutanoic acid)

-

Pentan-1-ol (n-amyl alcohol)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Round-bottom flask

-

Condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, combine a 1:1 molar ratio of isovaleric acid and pentan-1-ol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant volume) to the flask while swirling.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess acid. Carbon dioxide evolution will be observed.

-

Wash with water.

-

Wash with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation. Collect the fraction that distills at the boiling point of this compound.

Synthesis Workflow Diagram

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful analytical technique for the identification and quantification of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of this compound using GC-MS. Specific parameters may need to be optimized based on the instrumentation and sample matrix.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of esters (e.g., DB-5ms, HP-5ms)

Procedure:

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to an appropriate concentration.

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port.

-

Gas Chromatography Separation:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Range: Scan a mass-to-charge (m/z) ratio range that includes the molecular ion and expected fragment ions of this compound (e.g., m/z 40-300).

-

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

GC-MS Analysis Workflow Diagram

Applications

This compound has diverse applications across various industries:

-

Flavor and Fragrance: It is widely used as a flavoring agent in food products and as a fragrance component in perfumes, colognes, and air fresheners due to its pleasant fruity scent.[1][2]

-

Industrial Solvent and Plasticizer: It also serves as a solvent and plasticizer in industrial settings.[1][2]

-

Biochemical Reagent: In a research context, this compound can be used as a biochemical reagent or an organic compound for life science-related studies.[4]

Safety and Handling

A comprehensive understanding of the safety and handling procedures for this compound is crucial.

Hazard Identification:

-

May be harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Can cause skin irritation and serious eye irritation.[7]

Handling and Storage:

-

Handle in a well-ventilated area.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-AMYL ISOVALERATE | 25415-62-7 [chemicalbook.com]

- 3. targetmol.com [targetmol.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 6. chemical-label.com [chemical-label.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Analysis of Pentyl Isovalerate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl isovalerate (also known as pentyl 3-methylbutanoate), a compound of interest in flavor, fragrance, and potentially other chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is an organic ester with the molecular formula C₁₀H₂₀O₂.[1][2] It is known for its fruity and slightly floral aroma.[3] Understanding its structural features through spectroscopic analysis is crucial for quality control, structural elucidation, and various research applications. This guide presents a summary of its key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.06 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| ~2.18 | Doublet | 2H | -CO-CH₂ -CH(CH₃)₂ |

| ~2.08 | Multiplet | 1H | -CH₂-CH (CH₃)₂ |

| ~1.62 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| ~1.34 | Multiplet | 4H | -O-CH₂-CH₂-CH₂ -CH₂ -CH₃ |

| ~0.94 | Doublet | 6H | -CH( CH₃ )₂ |

| ~0.91 | Triplet | 3H | -CH₂-CH₂-CH₂-CH₂-CH₃ |

Note: Predicted values are based on typical chemical shifts for esters. Protons on carbons adjacent to the carbonyl group typically appear around 2-2.2 ppm, while protons on carbons adjacent to the ester oxygen appear around 3.7-4.1 ppm.[4]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | C =O |

| ~64.5 | -O-C H₂- |

| ~43.5 | -CO-C H₂- |

| ~28.3 | -O-CH₂-C H₂- |

| ~28.2 | -O-CH₂-CH₂-C H₂- |

| ~25.8 | -CH₂-C H(CH₃)₂ |

| ~22.4 | -CH(C H₃)₂ |

| ~22.3 | -O-CH₂-CH₂-CH₂-C H₂- |

| ~14.0 | -CH₂-C H₃ |

Note: Predicted values are based on analogous structures like isoamyl acetate (B1210297) and general knowledge of ester chemical shifts.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Note: Esters characteristically show a strong carbonyl (C=O) absorption in the region of 1750-1737 cm⁻¹ and a C-O stretch between 1300-1000 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Putative Fragment |

| 172 | Low | [M]⁺ (Molecular Ion) |

| 103 | High | [CH₃CH₂CH₂CH₂OC(OH)=CH₂]⁺ or [CH(CH₃)₂CH₂CO]⁺ |

| 85 | Very High | [CH(CH₃)₂CH₂CO]⁺ |

| 70 | High | [CH₃CH₂CH₂CH₂]⁺ |

| 57 | Moderate | [CH(CH₃)₂CH₂]⁺ |

| 43 | Moderate | [CH(CH₃)₂]⁺ |

Data sourced from publicly available databases such as PubChem and SpectraBase.[1][6]

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A small amount of the this compound sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is accurately weighed.[7]

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7]

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (e.g., 16-64) and a relaxation delay of 1-5 seconds.[8]

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used, requiring a larger number of scans (e.g., 1024 or more) and a relaxation delay of around 2 seconds due to the low natural abundance of the ¹³C isotope.[8]

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

One to two drops of the neat (undiluted) liquid this compound are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[10]

Data Acquisition:

-

A background spectrum of the empty instrument is collected.

-

The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is then recorded, typically in the range of 4000-600 cm⁻¹.[11]

Mass Spectrometry (GC-MS)

Sample Preparation:

-

For volatile compounds like this compound, a dilute solution is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

The concentration is adjusted to be within the optimal range for the instrument.

Data Acquisition:

-

The sample is injected into a gas chromatograph (GC) which separates the components of the sample.

-

The separated components then enter the mass spectrometer.

-

In the ion source (commonly using electron impact for volatile compounds), the molecules are ionized and fragmented.

-

The ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. Butanoic acid, 3-methyl-, pentyl ester | C10H20O2 | CID 95978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. ursinus.edu [ursinus.edu]

The Dual Life of Pentyl Isovalerate: A Volatile Compound in Plant Aromas and Insect Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isovalerate, also known as amyl isovalerate or isoamyl 3-methylbutanoate, is a naturally occurring ester characterized by its pleasant, fruity, and slightly floral aroma. This volatile organic compound (VOC) is a significant contributor to the characteristic scent of various fruits and flowers. Beyond its role in plant biology, isomers and related branched-chain esters have been identified as crucial semiochemicals in the intricate world of insect communication, functioning as pheromones that mediate behaviors such as alarm and aggregation. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its isomers in plants and insects, detailing quantitative data, experimental methodologies for its analysis, and the underlying biochemical pathways.

Natural Occurrence and Quantitative Data

This compound and its isomers are found in a variety of plant species, contributing significantly to their aroma profiles. The concentration of these compounds can vary depending on the plant species, cultivar, ripening stage, and environmental conditions. In insects, specific isomers of this compound have been identified as components of pheromone blends.

This compound in Plants

The following table summarizes the quantitative data available for this compound (isoamyl isovalerate) and its related isomers in various plants.

| Plant Species | Cultivar/Variety | Plant Part | Compound | Concentration/Relative Abundance | Reference |

| Valeriana officinalis L. | Not Specified | Root | Isoamyl isovalerate | 0.0% - 0.1% of essential oil | [1] |

| Musa spp. (Banana) | Brazilian | Fruit | Isoamyl isovalerate | Present, contributes to fruity odor | [2] |

| Musa spp. (Banana) | Not Specified | Fruit | Isoamyl isovalerate | Major volatile component | [3] |

| Malus domestica (Apple) | 'Orin' | Fruit | Amyl 2-methylbutyrate | 132.70 - 257.60 (relative content) | [4] |

| Malus domestica (Apple) | 'Orin' | Fruit | Pentyl butyrate | 34.79 - 185.86 (relative content) | [4] |

| Malus domestica (Apple) | Various | Peel | Amyl 2-methylbutyrate | 43.17 (0–180.78) µg/kg FW | [5] |

| Malus domestica (Apple) | Various | Peel | Pentyl butyrate | 17.00 (0–81.93) µg/kg FW | [5] |

This compound Isomers in Insects

Specific isomers of this compound serve as alarm pheromones in certain insect species. The quantitative data for these compounds is often presented as the amount present in the venom or glands.

| Insect Species | Common Name | Pheromone Component | Function | Quantitative Data | Reference |

| Vespa mandarinia | Asian Giant Hornet | 1-methylbutyl 3-methylbutanoate | Alarm Pheromone | Acts synergistically with 2-pentanol (B3026449) and 3-methyl-1-butanol | [6] |

| Vespa soror | Southern Giant Asian Hornet | Isopentyl acetate | Alarm Pheromone | Component of sting venom | [7][8] |

Experimental Protocols

The identification and quantification of this compound and its isomers in biological matrices rely on sensitive analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) coupled with appropriate extraction methods.

Analysis of this compound in Plants

1. Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile compounds from fruits and flowers.

-

Materials:

-

Fresh plant material (e.g., fruit peel, flower petals)

-

20 mL headspace vials with PTFE/silicone septa

-

Sodium chloride (NaCl)

-

Internal standard (e.g., ethyl heptanoate)

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

-

Protocol:

-

Weigh a precise amount of homogenized plant material (e.g., 2-5 g) into a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles.

-

Spike the sample with a known amount of internal standard.

-

Seal the vial tightly with the cap.

-

Equilibrate the vial in a water bath or heating block at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Operate in splitless mode for a short period (e.g., 1-2 minutes) during desorption, then switch to split mode. Set the injector temperature high enough to ensure complete desorption of analytes from the SPME fiber (e.g., 250 °C).

-

Oven Temperature Program:

-

Initial temperature: e.g., 40 °C, hold for 2-5 minutes.

-

Ramp: e.g., 5-10 °C/minute to a final temperature of 250-280 °C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 35-400.

-

Scan mode: Full scan for identification. Selected Ion Monitoring (SIM) for quantification for higher sensitivity.

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantify the compound using the internal standard method, by creating a calibration curve with known concentrations of the authentic standard.

-

Analysis of this compound Isomers in Insects

1. Sample Preparation and Extraction: Solvent Extraction

This method is used to extract pheromones from insect glands or venom sacs.

-

Materials:

-

Insect specimens (e.g., hornet sting apparatus)

-

Hexane or dichloromethane (B109758) (high purity)

-

Glass vials with PTFE-lined caps

-

Microsyringe

-

Internal standard (e.g., n-octadecane)

-

-

Protocol:

-

Dissect the pheromone gland or venom apparatus from the insect under a stereomicroscope.

-

Place the dissected tissue into a small glass vial.

-

Add a precise volume of solvent (e.g., 100 µL of hexane).

-

Allow the extraction to proceed for a specific period (e.g., 1-24 hours) at room temperature or under refrigeration.

-

Carefully remove the tissue from the vial.

-

Add a known amount of internal standard to the extract.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The GC-MS parameters are similar to those described for plant analysis. The injection volume will typically be 1-2 µL of the solvent extract.

Biosynthetic and Signaling Pathways

Biosynthesis of this compound in Plants

The biosynthesis of branched-chain esters like this compound in plants is linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine. The pathway involves a series of enzymatic reactions, with alcohol acyltransferases (AATs) playing a key role in the final esterification step.[9] The pentanol (B124592) precursor can be derived from the lipoxygenase (LOX) pathway, which is involved in the production of C5 volatiles (pentyl leaf volatiles).[10][11]

Insect Pheromone Identification and Bioassay Workflow

The identification of insect pheromones involves a combination of chemical analysis and behavioral assays to confirm the biological activity of the identified compounds.

Conclusion

This compound and its isomers are versatile natural products with significant roles in both the plant and insect kingdoms. In plants, they are key contributors to the desirable aromas of fruits and flowers, influencing flavor and fragrance profiles. In insects, specific isomers function as potent semiochemicals, mediating critical behaviors. The detailed methodologies and biosynthetic insights provided in this guide offer a foundation for researchers and drug development professionals to further explore the ecological significance and potential applications of these fascinating compounds. Future research could focus on elucidating the precise regulatory mechanisms of this compound biosynthesis in plants and exploring the potential for its manipulation to enhance crop traits or develop novel pest management strategies based on its activity in insects.

References

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Physiological Characteristics, Soluble Sugars, Organic Acids and Volatile Compounds in ‘Orin’ Apples (Malus domestica) at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insect signalling: Components of giant hornet alarm pheromone | Semantic Scholar [semanticscholar.org]

- 7. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 8. Identification of alarm pheromone components of the southern giant Asian hornet, Vespa soror, a major pest of honey bees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipoxygenases in plants--their role in development and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aroma Profile and Sensory Evaluation of Pentyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isovalerate, also known as amyl isovalerate, is an organic ester recognized for its characteristic fruity aroma.[1][2][3] This colorless liquid is a key component in the flavor and fragrance industry, contributing to the scent profiles of various food products, perfumes, and other consumer goods.[1][3] A thorough understanding of its aroma profile and the methodologies for its sensory evaluation is crucial for its effective application in product development and for research into olfactory sciences. This technical guide provides a comprehensive overview of the aroma profile of this compound, detailed experimental protocols for its sensory evaluation, and an exploration of the biochemical pathways related to its perception.

Aroma Profile of this compound

The aroma of this compound is predominantly characterized as fruity and sweet. Multiple sources describe its scent as reminiscent of apples and pineapples, with some noting a slightly floral undertone.[1][3] The synonyms amyl isovalerate and isoamyl isovalerate share these fruity descriptors, often with additional notes of banana. The overall impression is one of a pleasant and sweet fruitiness.

Table 1: Qualitative Aroma Profile of this compound and its Synonyms

| Compound Name | Aroma Descriptors |

| This compound | Fruity, Sweet, Apple-like, Pineapple-like, Slightly Floral |

| Amyl Isovalerate | Fruity, Sweet, Apple-like, Pineapple-like |

| Isoamyl Isovalerate | Fruity, Sweet, Banana-like, Apple-like |

Sensory Evaluation of this compound

The sensory evaluation of this compound involves a combination of analytical techniques to objectively describe and quantify its aroma characteristics. These methods typically employ trained sensory panelists and specialized instrumentation.

Experimental Protocols

Descriptive analysis is a method used to identify and quantify the specific sensory attributes of a substance. A trained panel of assessors evaluates the aroma and provides intensity ratings for a set of predefined descriptors.

Objective: To develop a detailed aroma profile of this compound.

Materials:

-

This compound (high purity)

-

Odorless solvent (e.g., mineral oil, propylene (B89431) glycol) for dilution

-

Glass sniffing jars with lids

-

Aroma-free blotter strips

-

Sensory evaluation booths with controlled lighting and ventilation

-

Data collection software or standardized scoresheets

Procedure:

-

Panelist Selection and Training:

-

Select 8-12 individuals based on their sensory acuity, ability to discriminate between different odors, and verbal fluency.

-

Train the panelists on the fundamental principles of sensory evaluation and familiarize them with a lexicon of aroma descriptors relevant to fruity and estery compounds. This can be achieved using a variety of reference standards representing different aroma notes (e.g., ethyl acetate (B1210297) for "nail polish remover," isoamyl acetate for "banana," hexyl acetate for "pear").

-

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in the chosen solvent to determine an appropriate concentration for evaluation that is clearly perceivable without causing sensory fatigue.

-

For evaluation, present the samples in coded, covered, and odorless glass containers. Samples can be presented on smelling strips dipped into the solution or as a headspace evaluation from the jar.

-

-

Evaluation:

-

Panelists evaluate the samples individually in sensory booths.

-

A standardized scoresheet or data entry system is used, listing the agreed-upon aroma descriptors.

-

Panelists rate the intensity of each descriptor on a line scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

-

Samples should be presented in a randomized and balanced order to minimize carry-over effects.

-

-

Data Analysis:

-

Convert the intensity ratings from the line scales into numerical data.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes and Principal Component Analysis (PCA) to visualize the relationships between the sample and its sensory attributes.

-

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a sample.[4][5][6]

Objective: To identify the specific volatile compounds contributing to the aroma of a sample containing this compound and to characterize their individual odor notes.

Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).[4]

-

Appropriate GC column for the separation of volatile esters (e.g., a polar column like a WAX-type).

-

Helium or hydrogen as the carrier gas.

-

Sample of this compound or a flavor/fragrance mixture containing it.

-

Trained sensory assessors.

Procedure:

-

Sample Injection: Inject a small volume of the sample (or its headspace) into the GC.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

-

Effluent Splitting: The column effluent is split, with a portion going to the FID for chemical detection and the other portion directed to the ODP for sensory evaluation.[4]

-

Olfactometry: A trained assessor sniffs the effluent from the ODP and records the retention time, odor quality (descriptor), and intensity of each detected aroma.

-

Data Analysis: The olfactometry data is correlated with the chromatogram from the FID to identify the chemical compounds responsible for the perceived odors. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used for quantitative analysis, where the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is known as the flavor dilution (FD) factor.

Quantitative Data

While specific sensory panel data for this compound is scarce in publicly available literature, data for a closely related compound, amyl butyrate (B1204436), can provide some context for odor threshold. The odor threshold for amyl butyrate in water has been reported to be 210 parts per billion.[7] It is important to note that odor thresholds are highly dependent on the matrix (e.g., water, air) and the methodology used for determination. A compilation of odor threshold values exists for numerous compounds, which can be a valuable reference for comparative purposes.[8]

Table 2: Odor Threshold of a Structurally Similar Ester

| Compound | Medium | Odor Threshold (ppb) |

| Amyl Butyrate | Water | 210[7] |

Biochemical Pathways

The perception of fruity esters like this compound involves two key biological processes: the biosynthesis of the ester itself, often in natural products like fruits, and the olfactory signaling pathway that allows for its detection by the nose.

Biosynthesis of Fruity Esters

The characteristic fruity aromas of many fruits are due to the presence of a complex mixture of volatile esters. The biosynthesis of these esters primarily involves the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by the enzyme alcohol acyltransferase (AAT).[9]

The general pathway can be summarized as follows:

-

Precursor Formation: Fatty acids and amino acids serve as the primary precursors for the formation of alcohols and acyl-CoAs.

-

Alcohol Formation: Aldehydes, derived from the degradation of fatty acids and amino acids, are reduced to their corresponding alcohols by alcohol dehydrogenase (ADH).

-

Esterification: AAT catalyzes the transfer of an acyl group from an acyl-CoA to an alcohol, forming the ester.

Caption: General pathway for the biosynthesis of fruity esters.

Olfactory Receptor Signaling Pathway

The perception of odorants like this compound begins with the binding of the volatile molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This binding event initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

While the specific olfactory receptor that binds to this compound has not been definitively identified, the general signaling pathway for odor perception is well-established and involves G-protein-coupled receptors. One such receptor, Olfr1057, has been shown to be activated by various fruity esters like methyl valerate (B167501) and ethyl butyrate, suggesting a potential role in the perception of similar compounds.[10]

The general olfactory signaling pathway is as follows:

-

Odorant Binding: An odorant molecule binds to a specific G-protein-coupled olfactory receptor (OR).

-

G-protein Activation: This binding activates the associated G-protein (Gαolf).

-

Adenylate Cyclase Activation: The activated Gαolf stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na+ and Ca2+).

-

Depolarization: The influx of positive ions depolarizes the olfactory sensory neuron.

-

Signal Transmission: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed.

Caption: General olfactory signal transduction pathway.

Conclusion

This compound possesses a distinct and pleasant fruity aroma, making it a valuable ingredient in the flavor and fragrance industry. Its sensory profile can be thoroughly characterized using established methodologies such as descriptive sensory analysis and gas chromatography-olfactometry. While specific quantitative sensory data remains limited in public literature, the protocols outlined in this guide provide a robust framework for its comprehensive evaluation. Further research into the specific olfactory receptors that bind to this compound will enhance our understanding of its perception at a molecular level and could pave the way for the development of novel flavor and fragrance applications.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gentechscientific.com [gentechscientific.com]

- 6. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Odor Detection Thresholds & References [leffingwell.com]

- 8. scribd.com [scribd.com]

- 9. Fruit scent as an honest signal for fruit quality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

A Comprehensive Toxicological and Safety Profile of Pentyl Isovalerate for Laboratory Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available toxicological and safety data for pentyl isovalerate (CAS No. 25415-62-7), a compound used in various laboratory settings. Due to a notable lack of publicly available, substance-specific toxicological studies on this compound, this guide also incorporates data from its close structural analog, isoamyl isovalerate, for comparative purposes and to provide a more complete safety profile through a read-across approach.

Executive Summary

This compound, also known as amyl isovalerate, is an ester with a characteristic fruity odor. While it has applications in the flavor and fragrance industry, its use in laboratory research necessitates a thorough understanding of its potential hazards.[1] Publicly accessible safety data sheets (SDS) and regulatory databases present a challenge due to a significant lack of quantitative toxicological data for this specific compound. However, a chemical label provides a clear warning, indicating that this compound is harmful if swallowed, in contact with skin, or inhaled, and that it causes severe skin burns and eye damage.[2] This guide synthesizes the available information, including estimated acute toxicity values and data from structural analogs, to provide a comprehensive safety assessment for laboratory professionals.

Chemical and Physical Properties

A foundational aspect of toxicological assessment is the understanding of a substance's physical and chemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity.

| Property | Value |

| CAS Number | 25415-62-7 |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| Synonyms | n-Amyl isovalerate, Pentyl 3-methylbutanoate |

| Appearance | Colorless liquid |

| Odor | Fruity, apple-like |

Toxicological Data

The following sections present the available toxicological data for this compound. Where specific data is unavailable, this is explicitly stated. For comparative purposes, data for the structural analog isoamyl isovalerate is also provided.

Acute Toxicity

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | This compound | Isoamyl Isovalerate |

| LD50 | Rabbit | Oral | No data available | 13,956 mg/kg[3] |

| LD50 | Rabbit | Dermal | No data available | 5,000 mg/kg |

| ATEmix | - | Oral | 500 mg/kg | No data available |

| ATEmix | - | Dermal | 1100 mg/kg | No data available |

| ATEmix | - | Inhalation (dust/mist) | 1.5 mg/L | No data available |

The ATEmix values suggest that this compound is harmful by oral, dermal, and inhalation routes of exposure.

Skin Corrosion and Irritation

There is conflicting information regarding the skin effects of this compound. A chemical label indicates that it "Causes severe skin burns and eye damage"[2], which would classify it as a corrosive substance. However, other safety data sheets for "amyl isovalerate" classify it as a skin irritant (Category 2)[4], while some indicate no classification for skin irritation. The underlying studies for these classifications are not publicly available. Given the most severe classification, it is prudent to handle this compound as a corrosive substance until definitive data becomes available.

Table 2: Skin Corrosion/Irritation Data

| Endpoint | Species | Result |

| This compound | No data available | Classified as causing severe skin burns (corrosive)[2] |

| Isoamyl Isovalerate | Rabbit | Skin Irritant (Category 2)[1] |

Serious Eye Damage and Irritation

Similar to the data on skin effects, a chemical label for this compound states that it "Causes severe skin burns and eye damage".[2] An SDS for its synonym, amyl isovalerate, classifies it as causing serious eye irritation (Category 2A).[4] Without access to the primary data, a precautionary approach of treating it as a substance that can cause serious eye damage is recommended.

Table 3: Serious Eye Damage/Irritation Data

| Endpoint | Species | Result |

| This compound | No data available | Classified as causing severe eye damage[2] |

| Isoamyl Isovalerate | No data available | Classified as causing serious eye irritation (Category 2)[1] |

Respiratory and Skin Sensitization

No data on the potential of this compound to cause respiratory or skin sensitization is available.

Table 4: Sensitization Data

| Endpoint | Species | Result |

| This compound (Skin) | No data available | No data available |

| This compound (Respiratory) | No data available | No data available |

| Isoamyl Isovalerate (Skin) | No data available | Not expected to be a skin sensitizer[3] |

Germ Cell Mutagenicity

There are no publicly available studies to assess the mutagenic potential of this compound.

Table 5: Mutagenicity Data

| Test Type | System | Result |

| This compound | No data available | No data available |

| Isoamyl Isovalerate | Ames test, in vitro micronucleus test | Not genotoxic |

Carcinogenicity

No data is available to evaluate the carcinogenic potential of this compound.

Reproductive Toxicity

There is no available information on the reproductive toxicity of this compound.

Specific Target Organ Toxicity (STOT) - Single and Repeated Exposure

No data is available for this compound regarding specific target organ toxicity after single or repeated exposure.

Experimental Protocols

The following sections describe the standard OECD guidelines for key toxicological endpoints. These protocols represent the internationally accepted methods for generating the type of data that is currently lacking for this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

-

Principle: The test uses a stepwise procedure with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method allows for the classification of the substance into one of several toxicity classes.

-

Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A small group of animals (typically 3) is dosed with the starting dose.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome, the dose for the next step is either increased or decreased, or the test is stopped.

-

-

Endpoint: The result is a classification of the substance into a GHS category for acute oral toxicity.

Skin Corrosion/Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)

This in vivo test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal. The degree of skin reaction is assessed at specific intervals.

-

Animals: Albino rabbits are the preferred species.

-

Procedure:

-

The fur is clipped from a small area on the back of the animal.

-

The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to the skin under a gauze patch.

-

The patch is left in place for a specified period (typically 4 hours).

-

After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified as corrosive, irritant, or non-irritant.

Serious Eye Damage/Irritation - OECD 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause damage to the eye.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.

-

Animals: Albino rabbits are typically used.

-

Procedure:

-

The test substance is instilled into the lower eyelid of one eye.

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

-

Endpoint: The severity of the eye lesions is scored, and the substance is classified based on the severity and reversibility of the effects.

Mutagenicity - OECD 471 (Bacterial Reverse Mutation Test - Ames Test)

This in vitro test is widely used to detect the mutagenic potential of a substance.

-

Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations in genes required for the synthesis of an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance and plated on a medium lacking the essential amino acid. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix, derived from rat liver).

-

The bacteria are then plated on a minimal agar (B569324) medium.

-

After incubation, the number of revertant colonies is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.

Caption: Workflow for OECD 471 Bacterial Reverse Mutation (Ames) Test.

Safety Precautions for Laboratory Use

Given the available data and classifications, the following safety precautions are essential when handling this compound in a laboratory setting:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure there is no exposed skin.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling: Avoid direct contact with skin, eyes, and clothing. Avoid inhaling vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

The toxicological profile of this compound is not well-documented in publicly available literature. The existing GHS classifications, particularly the warning of "severe skin burns and eye damage," necessitate a highly cautious approach to its handling. While ATEmix values provide an estimation of its acute toxicity, the absence of empirical data for most toxicological endpoints highlights a significant data gap. The information available for the structural analog, isoamyl isovalerate, suggests a lower level of toxicity, but this should not be used to discount the more severe warnings associated with this compound itself. Researchers, scientists, and drug development professionals should adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure until more definitive toxicological data becomes available.

References

A Technical Guide to the Solubility of Pentyl Isovalerate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentyl isovalerate, a key fragrance and flavor compound, in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, where understanding solubility is critical for formulation, purification, and reaction chemistry.

This compound (also known as amyl isovalerate) is an organic ester with the chemical formula C10H20O2.[1][2] It is recognized for its characteristic fruity aroma, reminiscent of apples, and is utilized as a food flavoring agent and a fragrance component in perfumes and air fresheners.[1][3] Beyond its sensory applications, this compound also serves as a solvent and plasticizer in industrial settings.[1][3]

Core Physical Properties of this compound

A fundamental understanding of the physical properties of this compound is essential for predicting its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| Density | Approximately 0.858 g/mL at 20°C[1] |

| Boiling Point | 190-195 °C[1] |

| Flash Point | 69 °C[1] |

| LogP (octanol-water) | 3.686 (estimated)[1] |

Solubility of this compound in Organic Solvents

The solubility of an ester like this compound is governed by the principle of "like dissolves like." As a molecule with a significant nonpolar alkyl chain and a polar ester group, its solubility varies depending on the polarity of the solvent.

Based on available data and chemical principles, this compound is generally characterized as being soluble in most common organic solvents.[4] While precise quantitative solubility data at various temperatures is not extensively documented in readily available literature, its structural characteristics suggest high solubility or miscibility with many organic solvents.

The following table summarizes the expected solubility of this compound in a range of common organic solvents. "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Hexane | C6H14 | Nonpolar | Miscible |

| Toluene | C7H8 | Nonpolar | Miscible |

| Diethyl Ether | (C2H5)2O | Polar Aprotic | Miscible |

| Acetone | (CH3)2CO | Polar Aprotic | Miscible |

| Ethanol | C2H5OH | Polar Protic | Miscible |

| Methanol | CH3OH | Polar Protic | Miscible |

| Water | H2O | Polar Protic | Insoluble |

Experimental Protocol for Determining Ester Solubility

For researchers requiring precise quantitative solubility data for specific applications, the following experimental protocol outlines a standard method for determining the solubility of a liquid ester, such as this compound, in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution with a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Thermostatically controlled water bath or heating block

-

Calibrated digital thermometer

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

-

Volumetric flasks and pipettes

-

Syringes and syringe filters

Methodology:

-

Preparation of Supersaturated Solutions: In a series of sealed glass vials, add an excess amount of this compound to a known volume of the organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatic water bath set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring. This ensures that the dissolution process reaches equilibrium.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved this compound to settle, resulting in a clear supernatant of the saturated solution.

-

Sampling: Carefully extract a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes. Immediately filter the sample using a syringe filter to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a calibrated GC-FID or another appropriate quantitative method to determine the concentration of this compound.

-

Data Calculation: From the concentration of the diluted sample and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility at the specified temperature.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes and principles discussed, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

Pentyl isovalerate synonyms and alternative chemical names.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of pentyl isovalerate, a significant ester in the fields of flavor, fragrance, and potentially, pharmaceutical sciences. This document outlines its chemical nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names across different industries and chemical databases. A comprehensive list of these synonyms and alternative chemical names is provided below to aid in literature searches and chemical sourcing.

The compound is systematically named pentyl 3-methylbutanoate according to IUPAC nomenclature.[1] It is the ester formed from the reaction of pentan-1-ol (amyl alcohol) and 3-methylbutanoic acid (isovaleric acid).

Common synonyms and trade names include:

It is crucial to distinguish this compound from its isomer, isoamyl isovalerate (also known as isothis compound), which has a branched pentyl group and is formed from isoamyl alcohol and isovaleric acid.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [2][8] |

| Molecular Weight | 172.27 g/mol | [8] |

| CAS Number | 25415-62-7 | [2] |

| Appearance | Colorless liquid with a fruity, apple-like odor | [3][2] |

| Boiling Point | 195.7 °C at 760 mmHg | [2] |

| Density | 0.872 g/cm³ | [2] |

| Refractive Index | n20/D 1.414 | [2] |

| Flash Point | 71.4 °C | [2] |

| Vapor Pressure | 0.413 mmHg at 25°C | [2] |

| Solubility | Insoluble in water; soluble in most fixed oils and propylene (B89431) glycol. | [7] |

| logP | 2.76590 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory conditions.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of pentan-1-ol and isovaleric acid.

Materials:

-

Pentan-1-ol

-

Isovaleric acid (3-methylbutanoic acid)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of pentan-1-ol and isovaleric acid. A slight excess of the less expensive reagent can be used to drive the equilibrium towards the product.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants) to the flask while swirling.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 1-2 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution), followed by a saturated sodium chloride solution to remove any remaining water-soluble impurities. Discard the aqueous layer after each wash.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification:

-

Filter the drying agent from the organic solution.

-

Purify the crude this compound by simple or fractional distillation. Collect the fraction that boils at the expected boiling point of this compound (approximately 195-196 °C at atmospheric pressure).

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of this compound in a sample matrix.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

-

Helium (carrier gas)

-

This compound standard

-

Suitable solvent for sample and standard dilution (e.g., hexane, dichloromethane)

-

Microsyringe for sample injection

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 240 °C

-

Final hold: 5 minutes at 240 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations.

-

Sample Preparation: Dilute the sample containing this compound in the same solvent used for the standards to a concentration within the calibration range.

-

Analysis:

-

Inject the prepared standards and samples into the GC-MS system.

-

Acquire the data.

-

-

Data Analysis:

-

Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound will show characteristic fragment ions.

-

Quantitative Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualizations

Naming Convention for this compound

The following diagram illustrates the relationship between the systematic and common names of this compound and its constituent alcohol and carboxylic acid.

Caption: Relationship between reactants, product, and synonyms of this compound.

Experimental Workflow for Synthesis and Purification

The diagram below outlines the major steps involved in the laboratory synthesis and subsequent purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. Pentyl 3-Methylbutanoate 25415-62-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]